N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide
Description
N-(6-{[2-(Dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide is a heterocyclic benzamide derivative featuring a pyridazine core substituted with a thioether-linked dimethylaminoethyl side chain and a 3-fluorobenzamide group. This compound’s structural complexity confers unique physicochemical properties, including:
- Solubility: Enhanced aqueous solubility due to the tertiary amine (dimethylamino) group.
- Binding Interactions: The pyridazine ring and sulfur atom may facilitate hydrogen bonding or hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-[6-[2-(dimethylamino)ethylsulfanyl]pyridazin-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c1-20(2)8-9-22-14-7-6-13(18-19-14)17-15(21)11-4-3-5-12(16)10-11/h3-7,10H,8-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAKSKSGIHSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 270.35 g/mol. Its structure features a pyridazine ring, a dimethylaminoethyl sulfanyl group, and a fluorobenzamide moiety, which are critical for its biological activity.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor effects. For instance, benzamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes such as dihydrofolate reductase (DHFR), which is crucial in the biosynthesis of nucleotides. Inhibition of DHFR leads to reduced cellular levels of NADPH, destabilizing the enzyme and subsequently inhibiting cell growth .
- Neuroprotective Properties : Some benzamide derivatives have demonstrated neuroprotective effects in vitro, particularly against oxidative stress-induced neuronal death. However, the specific neuroprotective efficacy of this compound requires further investigation .
The mechanisms through which this compound exerts its effects may involve:
- Receptor Binding : Similar compounds have been noted for their ability to bind to benzodiazepine receptors, potentially influencing neurotransmitter systems .
- Kinase Inhibition : The compound's structural features suggest potential interactions with various kinases, which could modulate signaling pathways involved in cell proliferation and survival .
Study 1: Antitumor Efficacy
In a recent study examining the efficacy of pyridazine derivatives on cancer cell lines, this compound showed promising results in inhibiting the growth of breast cancer cells. The study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Study 2: Neuroprotection
A comparative analysis of various benzamide derivatives highlighted that while many compounds provided neuroprotection against oxidative stress, those with a sulfanyl group exhibited enhanced protective effects. This suggests that the incorporation of the sulfanyl moiety may be beneficial for developing neuroprotective agents.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
Key Observations:
- Fluorine vs. Trifluoromethyl : The 3-fluoro group in the main compound offers moderate electron withdrawal, whereas 6g’s trifluoromethyl group in provides stronger electronegativity and lipophilicity, likely influencing blood-brain barrier penetration .
- Heterocyclic Cores: Pyridazine (main compound) vs. Pyridazine’s dual nitrogen atoms may enhance binding specificity compared to monosubstituted pyridines.
- Side Chains: The dimethylaminoethylsulfanyl group in the main compound improves solubility, contrasting with 6g’s bulky tert-butyl and pyridinyl groups, which prioritize steric bulk for target selectivity .
Table 1: Comparative Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
